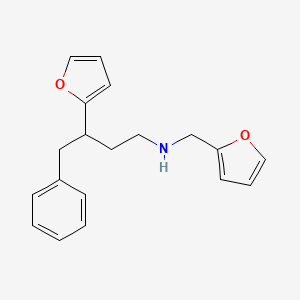![molecular formula C22H21N5O2 B11049404 (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
(1E)-1-[2-(1H-苯并咪唑-2-基)肼基亚甲基]-8-甲氧基-4,4,6-三甲基-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮的合成通常涉及多个步骤:
苯并咪唑衍生物的形成: 第一步通常涉及通过邻苯二胺与合适的醛或羧酸缩合合成苯并咪唑衍生物。
肼的形成: 然后将苯并咪唑衍生物与肼反应,形成肼基亚甲基中间体。
环化和官能化: 肼基亚甲基中间体与合适的先驱体发生环化,形成吡咯并喹啉核心。此步骤可能涉及使用催化剂和特定的反应条件,以确保正确形成所需产物。
甲氧基化和甲基化:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和高纯度。这可能包括使用自动化反应器、连续流动系统和先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并咪唑和吡咯并喹啉部分。
还原: 还原反应可能针对肼基亚甲基基团,可能将其转化为肼衍生物。
取代: 亲电和亲核取代反应可以在分子的各个位置发生,特别是在芳香环上。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、卤代烷烃和其他亲电试剂或亲核试剂。
主要产物
这些反应的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生醌衍生物,而还原可能会产生肼衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建单元。其独特的结构使其成为有机合成中的宝贵中间体。
生物学
该化合物潜在的生物活性,特别是它与酶和受体的相互作用,使其成为药物发现和开发的候选者。它可能表现出抗菌、抗病毒或抗癌特性。
医学
在医学中,可以探索该化合物的衍生物用于治疗应用。它与生物靶标相互作用的能力表明它在开发新药物方面具有潜在的先导化合物。
工业
在工业中,由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或染料。
作用机制
(1E)-1-[2-(1H-苯并咪唑-2-基)肼基亚甲基]-8-甲氧基-4,4,6-三甲基-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮的作用机制可能涉及其与特定分子靶标的相互作用,例如酶或受体。苯并咪唑部分可能与酶的活性位点结合,抑制其活性,而吡咯并喹啉核心可能与受体相互作用,调节其功能。这些相互作用会导致各种生物效应,具体取决于所涉及的特定靶标和途径。
相似化合物的比较
类似化合物
苯并咪唑衍生物: 苯并咪唑本身或其简单衍生物等化合物。
吡咯并喹啉衍生物: 具有类似吡咯并喹啉核心但具有不同取代基的化合物。
独特性
(1E)-1-[2-(1H-苯并咪唑-2-基)肼基亚甲基]-8-甲氧基-4,4,6-三甲基-4H-吡咯并[3,2,1-ij]喹啉-2(1H)-酮的独特性在于其组合结构,它集成了苯并咪唑和吡咯并喹啉部分。这种组合可能赋予其在简单类似物中不存在的独特化学和生物学特性。
属性
分子式 |
C22H21N5O2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yldiazenyl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C22H21N5O2/c1-12-11-22(2,3)27-19-14(12)9-13(29-4)10-15(19)18(20(27)28)25-26-21-23-16-7-5-6-8-17(16)24-21/h5-11,28H,1-4H3,(H,23,24) |
InChI 键 |
AFGGIVSWHSRNSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC5=CC=CC=C5N4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11049322.png)

![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![N-1-adamantyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B11049333.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11049363.png)
![1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)
![1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11049379.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
